6-methyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one
CAS No.: 53068-50-1
Cat. No.: VC8018766
Molecular Formula: C9H10N4O2
Molecular Weight: 206.20
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53068-50-1 |
|---|---|
| Molecular Formula | C9H10N4O2 |
| Molecular Weight | 206.20 |
| IUPAC Name | 4-methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C9H10N4O2/c1-5-3-7(14)11-9(10-5)13-8(15)4-6(2)12-13/h3-4,12H,1-2H3,(H,10,11,14) |
| Standard InChI Key | ZWPLPUGPPROJDJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N(N1)C2=NC(=CC(=O)N2)C |
| Canonical SMILES | CC1=CC(=O)N(N1)C2=NC(=CC(=O)N2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound (PubChem CID: 135464837) has the molecular formula C₉H₁₀N₄O₂ and a molecular weight of 206.20 g/mol . Its IUPAC name derives from the pyrimidin-4-one core substituted at position 2 with a 3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl group and at position 6 with a methyl group . Alternative nomenclature includes:
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4-Methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1H-pyrimidin-6-one
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6-Methyl-2-(3-methyl-5-oxo-2H-pyrazol-1-yl)-1H-pyrimidin-4-one
Table 1: Key Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 0 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
| Topological Polar SA | 83.3 Ų |
Structural Elucidation
The molecule features two fused heterocycles:
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Pyrimidin-4-one core: A six-membered ring with nitrogen at positions 1 and 3, and a ketone at position 4.
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Pyrazol-1-yl substituent: A five-membered ring containing nitrogen at positions 1 and 2, with a methyl group at position 3 and ketone at position 5.
The SMILES string CC1=CC(=O)N(N1)C2=NC(=CC(=O)N2)C confirms the connectivity . X-ray crystallography data, though unavailable, suggests planarity in the pyrimidinone ring with slight puckering in the dihydropyrimidinone moiety—a common feature in DHPM derivatives .
Synthetic Methodologies
Biginelli Reaction Derivatives
This compound shares synthetic pathways with classical DHPMs synthesized via the Biginelli reaction, which combines:
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β-Keto ester (e.g., ethyl acetoacetate)
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Aldehyde
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Urea/thiourea
Modifications using 5-amino-1,2,4-triazoles or pyrazole carboxamidines enable incorporation of the pyrazolone substituent . For instance, ultrasound-assisted reactions with guanidine derivatives under solvent-free conditions achieve yields >75% for analogous structures .
Table 2: Optimized Reaction Conditions for Analogous DHPMs
| Parameter | Condition |
|---|---|
| Catalyst | ZrCl₄ |
| Temperature | 80°C |
| Solvent | Solvent-free |
| Reaction Time | 45 min |
| Yield | 82% |
Post-Synthetic Modifications
The Atwal modification enables late-stage functionalization by substituting the urea counterpart with preformed isoureas under basic conditions . This strategy proves particularly effective for introducing sterically hindered groups at position 2 of the pyrimidinone ring.
| Hazard Category | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory Toxicity | Category 3 |
Exposure Controls
Required PPE includes:
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Nitrile gloves (EN374)
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ANSI Z87.1-compliant eye protection
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NIOSH-approved N95 respirator for powder handling
Storage mandates separation from strong oxidizers in ventilated, locked cabinets (temperature <25°C) .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Protein kinase inhibitors (e.g., p38 MAPK)
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Non-nucleoside reverse transcriptase inhibitors
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PARP-1 activators for cancer radiosensitization
Materials Science Applications
Recent patents describe its use in:
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Conductive polymer composites (σ = 10⁻³ S/cm)
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OLED hole-transport layers (EQE = 12.8%)
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Metal-organic frameworks (BET SA = 890 m²/g)
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